molecular formula C10H20O3 B12674908 Ethyl 5-hydroxyoctanoate CAS No. 75587-05-2

Ethyl 5-hydroxyoctanoate

Cat. No.: B12674908
CAS No.: 75587-05-2
M. Wt: 188.26 g/mol
InChI Key: GIFGDAGRKYHDLN-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxyoctanoate is an organic compound with the molecular formula C10H20O3. It is an ester derived from octanoic acid and ethanol, featuring a hydroxyl group on the fifth carbon of the octanoic acid chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-hydroxyoctanoate can be synthesized through the esterification of 5-hydroxyoctanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxyoctanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-oxo-octanoic acid or 5-hydroxy-octanoic acid.

    Reduction: 5-hydroxy-octanol.

    Substitution: Various substituted octanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-hydroxyoctanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functionality allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl octanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-hydroxy-octanoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    Octanoic acid: Lacks both the hydroxyl and ester groups, resulting in different chemical properties.

Uniqueness

Ethyl 5-hydroxyoctanoate is unique due to the presence of both the hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

75587-05-2

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 5-hydroxyoctanoate

InChI

InChI=1S/C10H20O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3

InChI Key

GIFGDAGRKYHDLN-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCC(=O)OCC)O

density

0.960 - 0.970 (20°)

physical_description

Colourless clear to slightly yellow liquid;  Sweet fatty pinapple fruit-like aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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